Distinct pK2 Buffering Capacity
2-(Morpholinomethyl)acrylic acid (2-(4-morpholinomethyl)propenoic acid) possesses a precisely characterized second dissociation constant (pK2) of 7.59 ± 0.03 at 23 °C [1]. This value is significantly lower than those of structurally related zwitterionic acrylic acid buffers, such as 2-[bis(2-hydroxyethyl)aminomethyl]propenoic acid (pK2 ~8.6), 2-[bis(2-hydroxypropyl)aminomethyl]propenoic acid (pK2 ~8.7), 2-[N-(2-hydroxyethyl)-N-methylaminomethyl]propenoic acid (pK2 9.22 ± 0.08), and 2-[N-ethyl-N-(2-hydroxyethyl)aminomethyl]propenoic acid (pK2 ~9.6) [1]. Unsubstituted acrylic acid, lacking the morpholine group, exhibits a single pKa of ~4.25, offering no buffering capacity in the neutral to alkaline range [2]. The distinct pK2 of 2-(Morpholinomethyl)acrylic acid enables targeted immobilization in pH gradients for the resolution of proteins such as horse heart myoglobin [1].
| Evidence Dimension | Second dissociation constant (pK2) at 23 °C |
|---|---|
| Target Compound Data | 7.59 ± 0.03 |
| Comparator Or Baseline | 2-[bis(2-hydroxyethyl)aminomethyl]propenoic acid (pK2 ~8.6), 2-[bis(2-hydroxypropyl)aminomethyl]propenoic acid (pK2 ~8.7), 2-[N-(2-hydroxyethyl)-N-methylaminomethyl]propenoic acid (pK2 9.22 ± 0.08), 2-[N-ethyl-N-(2-hydroxyethyl)aminomethyl]propenoic acid (pK2 ~9.6); Acrylic acid (pKa ~4.25) |
| Quantified Difference | ΔpK2 ≈ -1.0 to -2.0 units vs. other zwitterionic buffers; +3.34 units vs. acrylic acid pKa |
| Conditions | Potentiometric titration, 23 °C, aqueous solution |
Why This Matters
Enables precise design of immobilized pH gradients (IPGs) buffering at neutral pH, a capability not achievable with unsubstituted acrylic acid or other derivatives with higher pK2 values.
- [1] Bellini, M.P., Manchester, K.L. (1998) 'Synthesis of zwitterionic acrylic acid buffers for isoelectric focusing in immobilized pH gradients', Electrophoresis, 19(10), pp. 1590–1595. View Source
- [2] PubChem. Acrylic Acid Compound Summary. pKa (Strongest Acidic): 4.25. View Source
